molecular formula C19H15N3O2 B11272240 Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate

Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate

Cat. No.: B11272240
M. Wt: 317.3 g/mol
InChI Key: FZMPRCUKLLPKIM-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-methylquinoline with 4-aminobenzoic acid methyl ester under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the quinoline moiety in the compound.

    4-Aminobenzoic Acid: Shares the benzoate structure.

    Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate:

Uniqueness

Methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline and benzoate moieties contribute to its versatility and potential for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H15N3O2/c1-12-3-8-17-16(9-12)18(14(10-20)11-21-17)22-15-6-4-13(5-7-15)19(23)24-2/h3-9,11H,1-2H3,(H,21,22)

InChI Key

FZMPRCUKLLPKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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